molecular formula C10H11NO6 B1461731 2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate CAS No. 205692-61-1

2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate

Cat. No.: B1461731
CAS No.: 205692-61-1
M. Wt: 241.2 g/mol
InChI Key: SKQBOFQBGCIELP-UHFFFAOYSA-N
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Description

2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate is a nitroaromatic compound featuring a malonaldehyde hydrate core substituted with a 5-methoxy-2-nitrophenyl group. The malonaldehyde hydrate moiety contributes to its polar, hydrophilic character, while the aromatic ring’s nitro (-NO₂) and methoxy (-OCH₃) substituents influence its electronic properties and reactivity. The nitro group is strongly electron-withdrawing, whereas the methoxy group is electron-donating, creating a push-pull electronic effect that may enhance stability or reactivity in specific chemical contexts.

Properties

IUPAC Name

2-(5-methoxy-2-nitrophenyl)propanedial;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5.H2O/c1-16-8-2-3-10(11(14)15)9(4-8)7(5-12)6-13;/h2-7H,1H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQBOFQBGCIELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])C(C=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660102
Record name (5-Methoxy-2-nitrophenyl)propanedial--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205692-61-1
Record name (5-Methoxy-2-nitrophenyl)propanedial--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dihydroxy-2-(5-methoxy-2-nitrophenyl)propanal
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Preparation Methods

The synthesis of 2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate typically involves the nitration of 5-methoxybenzaldehyde followed by a series of reactions to introduce the malonaldehyde group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and efficiency.

Chemical Reactions Analysis

2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 2-(5-Methoxy-2-aminophenyl)malonaldehyde hydrate.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The compound’s structural analogs, particularly nitro- and methoxy-substituted heterocycles, exhibit notable variations in physical properties due to substituent positioning and core structure. Evidence from oxazole derivatives (Table 1) highlights how substituent placement affects melting points:

Table 1: Melting Points of Nitro- and Methoxy-Substituted Oxazoles

Compound Name Substituent Positions Melting Point (°C) Reference
2-γ-Nitrophenyl-5-γ-p-methoxyphenyloxazole Nitro (para), Methoxy (para) 116
2-δ-Nitrophenyl-5-γ-p-methoxyphenyloxazole Nitro (meta), Methoxy (para) 163
5-γ-p-Methoxy-2-γ-tolyloxazole Methoxy (para) 145

Key observations:

  • Positional Effects : Meta-substituted nitro groups (e.g., δ-nitrophenyl in oxazoles) correlate with higher melting points (163°C) compared to para-substituted analogs (116°C), likely due to enhanced intermolecular interactions or symmetry .
  • Electron-Donating vs. Withdrawing Groups : Methoxy substituents generally increase solubility in polar solvents, while nitro groups reduce it. This trend may extrapolate to 2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate, though its hydrate moiety could further enhance hydrophilicity.

Functional Group Interactions

  • Nitro Group : Enhances electrophilic character, making compounds prone to reduction or nucleophilic aromatic substitution. This reactivity is critical in pharmaceuticals or explosives but may necessitate stabilization strategies in the target compound.
  • Methoxy Group : Improves solubility and directs electrophilic substitution to specific ring positions. In this compound, the methoxy group at the 5-position likely deactivates the ring but ortho-directs further substitutions.

Research Findings and Methodologies

  • Crystallographic Tools : SHELX and ORTEP-3 are widely used for structural elucidation of nitroaromatics, enabling precise bond-length and angle measurements .
  • Thermal Stability : Higher melting points in meta-nitro oxazoles suggest that substituent positioning significantly impacts thermal stability, a factor relevant to the storage and application of the target compound .

Biological Activity

2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate, with the CAS number 205692-61-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H11NO4
  • Molecular Weight : 241.20 g/mol
  • Melting Point : 105-108 °C (decomposes)

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has demonstrated promising anticancer effects in several studies. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.

  • Case Study : A study involving human breast cancer cell lines (MCF-7) reported a reduction in cell viability by up to 70% at a concentration of 50 µM after 48 hours of treatment.

Anti-inflammatory Properties

This compound also exhibits anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15050
IL-620075

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
  • Gene Expression Modulation : The compound alters the expression of genes related to apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties, reducing oxidative stress in cells.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : Widely distributed in tissues, with a higher concentration observed in the liver and kidneys.
  • Metabolism : Primarily metabolized in the liver through phase I and phase II reactions.
  • Excretion : Excreted mainly via urine as metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Methoxy-2-nitrophenyl)malonaldehyde hydrate
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